

# Application Note: HPLC Method Development for the Analysis of Montelukast Dicyclohexylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Montelukast dicyclohexylamine*

Cat. No.: *B028910*

[Get Quote](#)


## Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **montelukast dicyclohexylamine** salt. The method is suitable for the determination of montelukast in the presence of its counter-ion, dicyclohexylamine, and is applicable for quality control and stability testing of the drug substance. The separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. The method has been developed based on existing literature for montelukast sodium analysis and has been adapted for the specific properties of the dicyclohexylamine salt.

## Introduction

Montelukast is a potent and selective leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][2] It is commercially available as the sodium salt. The dicyclohexylamine salt of montelukast is an important intermediate in the synthesis of montelukast sodium and its purity needs to be carefully controlled.[3] High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing the purity and potency of montelukast and its related substances.[1][4][5] This application note provides a detailed protocol for the HPLC analysis of **montelukast dicyclohexylamine**.

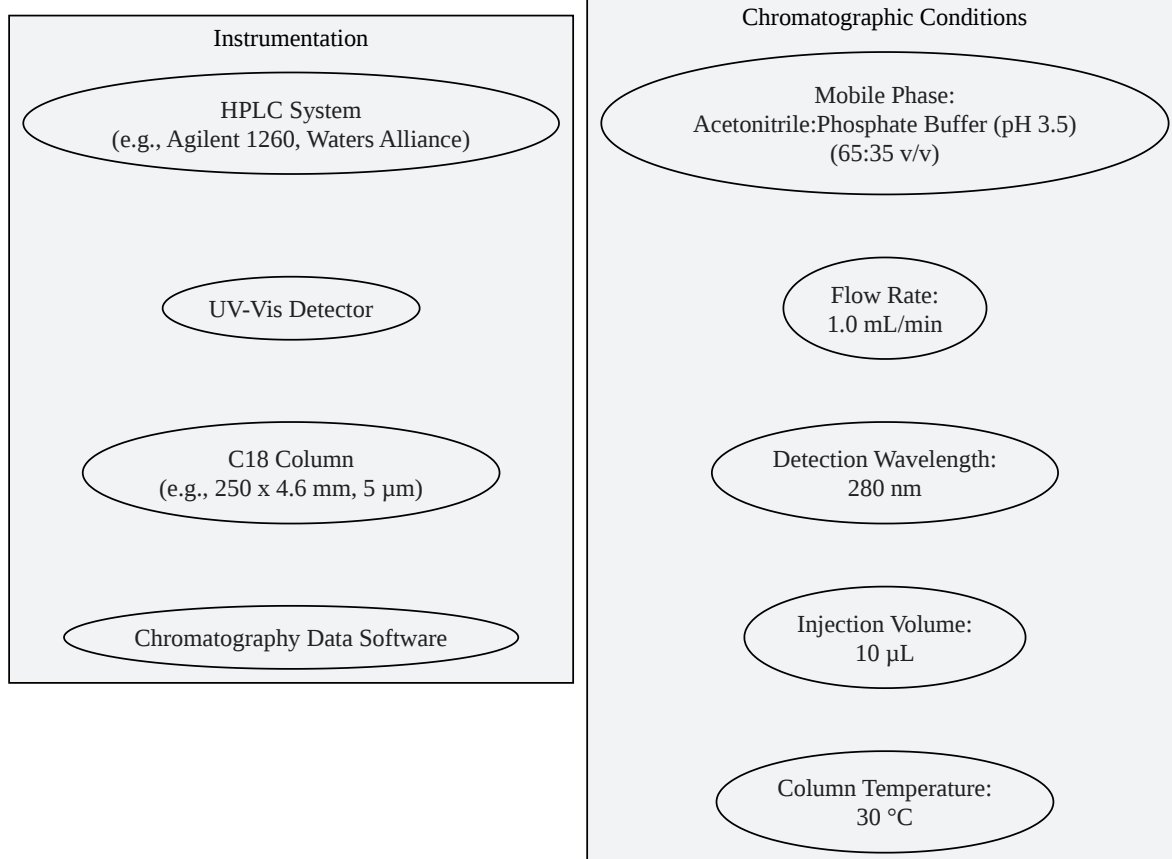
## Chemical Structures

Compound	Structure
Montelukast	![[Image of the chemical structure of Montelukast]](--INVALID-LINK--
Dicyclohexylamine	 alt text

## Experimental Protocol

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.



[Click to download full resolution via product page](#)

Parameter	Condition
HPLC System	Standard LC system with UV detector
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH 3.5 adjusted with Orthophosphoric Acid) (65:35 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 280 nm
Injection Volume	10 µL
Column Temperature	30 °C
Run Time	15 minutes

## Reagents and Standards

- **Montelukast Dicyclohexylamine** reference standard
- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Phosphate (AR grade)
- Orthophosphoric Acid (AR grade)
- Water (HPLC grade)

## Standard Solution Preparation

Accurately weigh about 25 mg of **Montelukast Dicyclohexylamine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL. Further dilute 1 mL of this stock solution to 10 mL with the mobile phase to get a working standard solution of 100 µg/mL.

## Sample Solution Preparation

Accurately weigh a quantity of the sample equivalent to about 25 mg of **Montelukast Dicyclohexylamine** into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter. Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.

## Method Validation Parameters

The developed method should be validated according to ICH guidelines, including the following parameters:

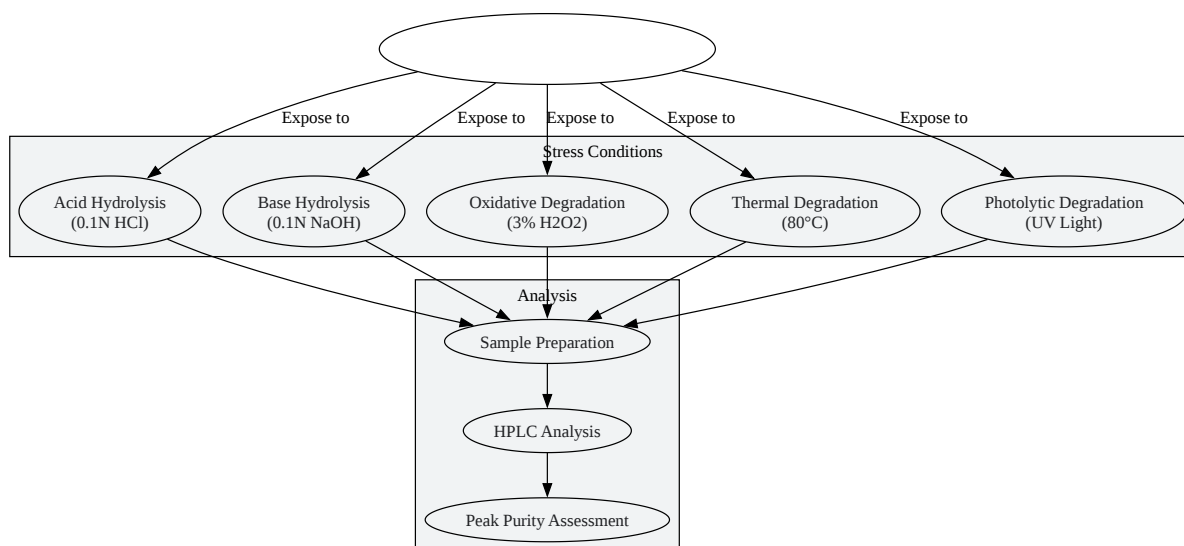
Parameter	Specification
Specificity	No interference from excipients or dicyclohexylamine at the retention time of montelukast.
Linearity	Correlation coefficient ( $r^2$ ) > 0.999 over a concentration range of 10-150 µg/mL.
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD)	To be determined experimentally.
Limit of Quantification (LOQ)	To be determined experimentally.
Robustness	Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).

## Results and Discussion

The developed HPLC method provides a good separation of montelukast from its counter-ion, dicyclohexylamine. Dicyclohexylamine has negligible UV absorbance at 280 nm and therefore does not interfere with the quantification of montelukast. A typical chromatogram would show a sharp, well-defined peak for montelukast with a retention time of approximately 7-9 minutes.

## Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the method. [6][7] The sample should be subjected to stress conditions such as acid, base, oxidation, heat, and light.



[Click to download full resolution via product page](#)

Stress Condition	Reagent/Condition	Duration
Acid Hydrolysis	0.1 N HCl	2 hours at 60°C
Base Hydrolysis	0.1 N NaOH	2 hours at 60°C
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub>	24 hours at room temperature
Thermal Degradation	80°C	48 hours
Photolytic Degradation	UV light (254 nm)	24 hours

## Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of **montelukast dicyclohexylamine**. The method is suitable for routine quality control testing and stability studies. The validation of this method in accordance with ICH guidelines will ensure its suitability for its intended purpose in a regulated environment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ez.restek.com [ez.restek.com]
- 4. pharmacologyjournal.in [pharmacologyjournal.in]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. actapharmsci.com [actapharmsci.com]
- To cite this document: BenchChem. [Application Note: HPLC Method Development for the Analysis of Montelukast Dicyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b028910#hplc-method-development-for-montelukast-dicyclohexylamine-analysis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)